3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
4-hydroxy-2-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-10-4-6-11(7-5-10)14-13(15(22)12-3-2-8-25-12)16(23)17(24)21(14)18-20-19-9-26-18/h2-9,14,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWLZFCJKWRFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a pyrrolone core with multiple functional groups including a hydroxyl group , a thiadiazole ring , and a thiophene moiety . These structural components contribute to its reactivity and biological activity. The presence of the hydroxyl group allows for hydrogen bonding, while the carbonyls are susceptible to nucleophilic attacks. The thiadiazole ring enhances the compound's pharmacological properties due to its electron-deficient nature.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties . The thiadiazole and thiophene rings are known to enhance these activities through various mechanisms. For instance, related compounds have shown effectiveness against a range of bacteria and fungi.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . Research suggests that similar thiadiazole derivatives can inhibit pro-inflammatory cytokines such as TNFα and IL-6 in human cell lines. The mechanism often involves the inhibition of key signaling pathways associated with inflammation.
Anticancer Activity
A significant area of research has focused on the anticancer potential of this compound. Studies have demonstrated that derivatives of 1,3,4-thiadiazoles can suppress the growth of various cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. Notably, some derivatives have shown IC50 values as low as 4.27 µg/mL against A549 cells, indicating potent anticancer activity.
Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Pyrrolone core with thiadiazole and thiophene | Antimicrobial, Anti-inflammatory, Anticancer | Varies (see studies) |
| 5-(Phenyl)-3-hydroxy-pyrrolidinone | Lacks thiadiazole | Moderate anti-inflammatory | Not specified |
| 4-Thiophenecarboxylic acid | Contains thiophene | Antimicrobial properties | Not specified |
| 1,3,4-Thiadiazole derivatives | Contains thiadiazole | Anticancer activity | Varies |
Study on Anticancer Activity
In a study conducted by Alam et al. (2011), several 1,3,4-thiadiazole derivatives were synthesized and evaluated for anticancer activity against multiple human cancer cell lines. The most active compound demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells. This study highlighted the importance of substituents on the phenyl ring in enhancing cytotoxic activity .
Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory effects of similar compounds where it was found that specific derivatives inhibited TNFα production in THP-1 cells stimulated with lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory responses through cytokine inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
